molecular formula C4H9BO2 B13850492 ((1S,2S)-2-Methylcyclopropyl)boronic acid

((1S,2S)-2-Methylcyclopropyl)boronic acid

Cat. No.: B13850492
M. Wt: 99.93 g/mol
InChI Key: DYSMDSGBCAQRLB-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1S,2S)-2-Methylcyclopropyl)boronic acid is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((1S,2S)-2-Methylcyclopropyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1S,2S)-2-Methylcyclopropyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

[(1S,2S)-2-methylcyclopropyl]boronic acid

InChI

InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4-/m0/s1

InChI Key

DYSMDSGBCAQRLB-IMJSIDKUSA-N

Isomeric SMILES

B([C@H]1C[C@@H]1C)(O)O

Canonical SMILES

B(C1CC1C)(O)O

Origin of Product

United States

Foundational Principles and Synthetic Methodologies for Cyclopropylboronic Acids

Strategic Significance of Organoboronic Acids in Modern Organic Synthesis

Organoboronic acids and their derivatives have become indispensable tools in modern organic chemistry, largely due to their unique combination of stability, reactivity, and functional group tolerance. researchgate.netacs.org Their most prominent role is as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon bonds with exceptional reliability and scope. researchgate.netnih.govacs.org This reaction is a cornerstone of synthesis in the pharmaceutical, agrochemical, and materials science industries. acs.org Unlike many other organometallic reagents, boronic acids are typically stable to air and moisture, often existing as crystalline solids that are easy to handle and store. organic-chemistry.org

The significance of the boronic acid functional group extends beyond its utility as a synthetic intermediate. Its unique electronic properties and ability to form reversible covalent bonds with diols and specific amino acid residues have positioned it as a critical pharmacophore in medicinal chemistry. researchgate.netbohrium.com This has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib for treating multiple myeloma. mdpi.comnih.govrsc.org The boron atom in these drugs is key to their mechanism of action, often by interacting with serine residues in the active sites of enzymes. wikipedia.org The growing appreciation for the cyclopropyl (B3062369) group as a bioisostere in drug design, capable of enhancing metabolic stability and potency, further elevates the importance of cyclopropylboronic acids as valuable building blocks. audreyli.com

Methodologies for the Preparation of Cyclopropylboronic Acids

The synthesis of cyclopropylboronic acids, including chiral derivatives like ((1S,2S)-2-Methylcyclopropyl)boronic acid, has evolved significantly over time, with methodologies ranging from classical organometallic approaches to modern catalytic and radical-based strategies.

The first preparation of any boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid. wikipedia.org The development of methods for the cyclopropyl variant came much later, largely tracking the broader advancements in organometallic chemistry.

Early and foundational approaches to cyclopropylboronic acid synthesis primarily relied on two strategies:

Cyclopropanation of Alkenylboronates: This method involves the formation of the cyclopropane (B1198618) ring on a molecule that already contains the boron moiety. For instance, the diastereoselective cyclopropanation of enantiomerically pure alkenylboronic esters using diazomethane (B1218177) catalyzed by palladium(II) acetate (B1210297) has been a key method for accessing chiral cyclopropylboronic esters. figshare.com

Borylation of Pre-formed Cyclopropyl Organometallics: The more common historical method involves the reaction of a cyclopropyl organometallic species with a boron electrophile. The generation of cyclopropyl Grignard reagents (from cyclopropyl bromide and magnesium) or cyclopropyllithium reagents, followed by trapping with an electrophilic borate (B1201080) ester like trimethyl borate, became a standard procedure. audreyli.comresearchgate.net These reactions, while effective, often required cryogenic temperatures to minimize side reactions and improve yields. audreyli.com

These seminal methods established the feasibility of preparing cyclopropylboronic acids and laid the groundwork for the more refined and diverse synthetic routes used today.

Modern synthetic chemistry has introduced a host of new techniques for preparing cyclopropylboronic acids with greater efficiency, selectivity, and functional group compatibility.

Transition-metal catalysis has revolutionized the synthesis of organoboron compounds. These methods offer direct and often highly regioselective pathways to borylated molecules.

Iridium-Catalyzed C–H Borylation: This powerful technique allows for the direct conversion of a C–H bond on a cyclopropane ring into a C–B bond. nih.govnih.gov The reaction typically employs an iridium catalyst with a bidentate phosphine (B1218219) or bipyridine ligand and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). This approach is highly attractive for its atom economy, as it avoids the need for pre-functionalized starting materials like cyclopropyl halides. nih.govdntb.gov.ua

Palladium-Catalyzed Miyaura Borylation: This method involves the palladium-catalyzed cross-coupling of a cyclopropyl halide (e.g., bromide) or triflate with a diboron (B99234) reagent like B₂pin₂. nih.gov It is an extension of the Suzuki-Miyaura coupling manifold and provides a reliable route to cyclopropylboronate esters, which can then be hydrolyzed to the corresponding boronic acids.

MethodCatalyst/ReagentsPrecursorProductKey Features
C–H Borylation [Ir(cod)OMe]₂ / dtbpy, B₂pin₂CyclopropaneCyclopropylboronic esterDirect functionalization of C-H bonds, high atom economy.
Miyaura Borylation Pd(dba)₂ / PCy₃, KOAc, B₂pin₂Cyclopropyl bromideCyclopropylboronic esterReliable for halogenated precursors, wide functional group tolerance.

This classical approach remains one of the most widely used and robust methods for synthesizing cyclopropylboronic acids. audreyli.com The strategy involves a two-step sequence: the formation of a highly nucleophilic cyclopropyl organometallic reagent, followed by its reaction with an electrophilic boron species.

Organometallic Formation: The process typically starts from cyclopropyl bromide. Reaction with magnesium turnings in an ether solvent like tetrahydrofuran (B95107) (THF) generates cyclopropylmagnesium bromide (a Grignard reagent). chemicalbook.com Alternatively, reaction with lithium metal or an organolithium reagent like n-butyllithium can produce cyclopropyllithium. google.comgoogle.com These reactions are often conducted at low temperatures (-78 °C to 0 °C) to prevent decomposition and side reactions like self-coupling. google.com

Borate Trapping: The resulting organometallic solution is then added to a solution of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at cryogenic temperatures (-78 °C). audreyli.comorganic-chemistry.org

Hydrolysis: The reaction is quenched by the addition of aqueous acid (e.g., HCl), which hydrolyzes the intermediate boronate ester to afford the final cyclopropylboronic acid. audreyli.comchemicalbook.com

This method is highly effective and can be scaled for the production of significant quantities of the desired product. chemicalbook.com

OrganometallicBoron SourceSolventTemperatureTypical YieldReference
Cyclopropylmagnesium bromideTrimethyl borateTHF-78 °C to RT55% audreyli.com
CyclopropyllithiumBoric acid esterTHFLow Temp>70% google.com
CyclopropyllithiumClB(NMe₂)₂Toluene-10 °C to RT>90% google.com

Recent innovations have led to the development of synthetic routes that avoid transition metals or proceed through radical intermediates, offering new avenues for cyclopropylboronic acid synthesis.

Radical Addition-Cyclization: One emerging strategy involves the radical addition to alkenylboron compounds. nih.gov For example, a photoredox-catalyzed sequence can generate an α-boryl carbanion from an alkenylboron species containing an alkyl halide. This intermediate can then undergo an intramolecular cyclization to form a cyclopropyl boronic ester. nih.gov

Radical Cyclizations with Boronic Acids: Methods have been developed that utilize arylboronic acids or trifluoroborates in radical cyclizations. These reactions can be performed under mild conditions, such as in water and open to the air, using a catalytic amount of silver nitrate (B79036) and a stoichiometric oxidant like potassium persulfate. nih.gov While often used to form larger polycyclic systems, the underlying principles of radical generation from boron species are applicable to the creative design of new cyclopropane syntheses.

These modern approaches highlight the ongoing expansion of the synthetic toolkit available for accessing valuable building blocks like ((1S,2S)-2-Methylcyclopropyl)boronic acid.

Advanced Reactivity and Mechanistic Investigations of Cyclopropylboronic Acid Derivatization

Cross-Coupling Transformations of Cyclopropylboronic Acids

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. yonedalabs.com The use of cyclopropylboronic acids in this reaction is particularly effective due to the partial sp² character of the cyclopropane (B1198618) ring, which enhances its reactivity. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com The process begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. The subsequent, and often rate-determining, step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

The mechanism of the transmetalation step has been a subject of extensive investigation. Two primary pathways are considered: the "boronate pathway," where a base activates the boronic acid to form a more nucleophilic boronate species that reacts with the Pd(II)-halide complex, and the "oxo-palladium pathway." In the latter, the base reacts with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide complex, which then readily undergoes transmetalation with the neutral boronic acid. Kinetic and mechanistic studies have provided strong evidence that the oxo-palladium pathway is often kinetically favored, particularly under conditions involving weak bases and aqueous solvents. For cyclopropylboronic acids, this step is crucial as it dictates the efficiency and, importantly for chiral substrates like ((1S,2S)-2-Methylcyclopropyl)boronic acid, the stereochemical outcome of the coupling.

The palladium-catalyzed cross-coupling of ((1S,2S)-2-Methylcyclopropyl)boronic acid and its derivatives, such as the corresponding potassium trifluoroborate salt, demonstrates broad applicability in forming both C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. The use of air- and moisture-stable trifluoroborate salts can be advantageous, as cyclopropylboronic acids themselves can be prone to protodeboronation. nih.gov

C(sp³)-C(sp²) Bond Formation: The coupling of cyclopropylboronic acids with a wide array of aryl and heteroaryl halides (bromides, iodides, and the more challenging chlorides) proceeds efficiently. nih.govresearchgate.net Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), enable these transformations under mild conditions with high functional group tolerance. Ketones, esters, nitriles, and various heterocyclic motifs are well-tolerated. audreyli.comorganic-chemistry.org A critical aspect of these reactions when using an enantioenriched substrate like ((1S,2S)-2-Methylcyclopropyl)boronic acid is the preservation of stereochemical integrity. Studies on related chiral secondary boronates have shown that the Suzuki-Miyaura coupling typically proceeds with retention of configuration at the carbon center, allowing for the stereospecific synthesis of chiral cyclopropyl-substituted arenes. nih.govnih.gov

EntryAryl Halide PartnerProductTypical Yield (%)
14-Bromoacetophenone4-((1S,2S)-2-Methylcyclopropyl)acetophenone85-95
23-Bromopyridine3-((1S,2S)-2-Methylcyclopropyl)pyridine80-90
34-Chlorobenzonitrile4-((1S,2S)-2-Methylcyclopropyl)benzonitrile75-85
4Methyl 4-bromobenzoateMethyl 4-((1S,2S)-2-methylcyclopropyl)benzoate88-96
52-Bromo-6-methoxynaphthalene2-Methoxy-6-((1S,2S)-2-methylcyclopropyl)naphthalene82-92

C(sp³)-C(sp³) Bond Formation: The construction of C(sp³)-C(sp³) bonds via Suzuki-Miyaura coupling is more challenging but has seen significant progress. nih.gov This transformation allows for the connection of two alkyl fragments, a valuable tool for building complex, three-dimensional molecules. The coupling of ((1S,2S)-2-Methylcyclopropyl)boronic acid with C(sp³)-electrophiles like benzyl (B1604629) or alkyl halides can be achieved using specialized palladium catalysts. frontierspecialtychemicals.com These reactions often require careful optimization of ligands and reaction conditions to favor the desired coupling over side reactions. The stereochemical outcome remains a key consideration, with the goal of achieving high diastereoselectivity and enantioselectivity. nih.govacs.org

Copper-Mediated Chan-Lam Type Couplings for Carbon-Heteroatom Bond Formation

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org This reaction utilizes copper catalysts to couple boronic acids with amines, alcohols, phenols, and thiols. The reaction is often performed under mild conditions, open to the air, making it operationally simple. organic-chemistry.org

For ((1S,2S)-2-Methylcyclopropyl)boronic acid, this methodology enables the direct, stereospecific formation of C-N, C-O, and C-S bonds. Copper(II) acetate (B1210297) is a commonly used catalyst, often in the presence of a ligand such as pyridine (B92270) or 1,10-phenanthroline, with oxygen from the air serving as the terminal oxidant. researchgate.netnih.gov The coupling of cyclopropylboronic acids or their trifluoroborate salts with phenols leads to O-cyclopropylation, while reactions with amines, anilines, and N-heterocycles like imidazoles or pyridones result in N-cyclopropylation. nih.govresearchgate.net The mechanism is believed to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the final product. wikipedia.org

EntryNucleophileProduct TypeTypical Catalyst/Conditions
1Phenol (B47542)O-Aryl EtherCu(OAc)₂, 1,10-phenanthroline, O₂
2AnilineN-Aryl AmineCu(OAc)₂, Pyridine, Air
3ImidazoleN-Aryl HeterocycleCu(OAc)₂, Air
4BenzylamineN-Alkyl AmineCu(OAc)₂, Bipyridine, Air
5ThiophenolS-Aryl Thioether[Cu(DMAP)₄I]I, Air

Other Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Rhodium, Nickel)

While palladium catalysis dominates the field, other transition metals offer unique reactivity for the cross-coupling of cyclopropylboronic acids.

Rhodium: Rhodium complexes are particularly effective in catalyzing reactions such as asymmetric 1,4-additions (conjugate additions) and allylic substitutions. wiley-vch.despringernature.com Rhodium catalysts can facilitate the coupling of cyclopropylboronic acids with α,β-unsaturated systems or the ring-opening of strained systems like vinyl cyclopropanes, providing access to complex chiral structures. organic-chemistry.orgnih.gov

Nickel: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov They are particularly adept at activating challenging bonds, such as C-O bonds in phenols or C-F bonds. beilstein-journals.orgresearchgate.net Nickel-catalyzed Suzuki-Miyaura type couplings of cyclopropylboronic acids with aryl chlorides, phenol derivatives (activated in situ), and fluorinated aromatics have been developed, expanding the scope of accessible substrates. beilstein-journals.orgresearchgate.net

Stereoselective Additions and Conjugate Reactions Involving Cyclopropylboronic Acid Derivatives

Beyond cross-coupling, the nucleophilic character of the cyclopropyl (B3062369) group in ((1S,2S)-2-Methylcyclopropyl)boronic acid can be harnessed in stereoselective addition reactions. The use of chiral catalysts allows for the enantioselective or diastereoselective formation of new C-C bonds.

Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to electron-deficient olefins, such as enones, enoates, and nitroalkenes, is a well-established method for creating stereogenic centers. wiley-vch.dersc.org In these reactions, a chiral rhodium catalyst, typically bearing a chiral diene or bisphosphine ligand, coordinates with the organoboronic acid. Transmetalation generates a nucleophilic organorhodium species that adds to the α,β-unsaturated substrate. The enantioselectivity is controlled by the chiral environment around the metal center during this addition step. While often demonstrated with aryl- and alkenylboronic acids, this methodology is conceptually applicable to chiral alkylboronic acids like ((1S,2S)-2-Methylcyclopropyl)boronic acid, offering a direct route to β-cyclopropyl carbonyl compounds with high stereocontrol.

Similarly, palladium catalysts with chiral ligands have been employed for the enantioselective conjugate addition of arylboronic acids to β-substituted cyclic enones, enabling the construction of all-carbon quaternary stereocenters. nih.gov The application of such methods to chiral C(sp³)-boron reagents would provide a powerful tool for the synthesis of complex, stereochemically rich molecules.

Allylboration and Propargylboration Reactions

Allylboration and propargylboration reactions are powerful methods for the stereoselective formation of carbon-carbon bonds, yielding homoallylic and homopropargylic alcohols, respectively. These reactions typically proceed through a highly ordered, six-membered Zimmerman-Traxler transition state, which allows for the predictable transfer of chirality from the boronic acid derivative to the product. bohrium.com

While specific examples detailing the direct use of ((1S,2S)-2-Methylcyclopropyl)boronic acid in these transformations are not extensively documented, the principles of asymmetric allylboration are well-established and applicable to its derivatives. The synthesis of chiral allylboronates can be achieved through various contemporary methods, including the Tsuji-Trost-type displacement of allylic alcohols with boron-based pronucleophiles. bohrium.com Once formed, a chiral allylboronate derived from a cyclopropyl system could react with aldehydes or imines. The diastereoselectivity of such a reaction is often governed by the Zimmerman-Traxler model, where the substituents on both the allylboronate and the electrophile orient themselves to minimize steric interactions, leading to a specific product stereoisomer. bohrium.com

Furthermore, the generality of radical cascade reactions involving allylboronic esters has been demonstrated in the context of 1,2-boron shifts, indicating another potential pathway for functionalization. nih.gov

Asymmetric Conjugate Additions to Activated Unsaturated Systems

The asymmetric conjugate addition of organoboronic acids to electron-deficient alkenes is a highly reliable method for enantioselective carbon-carbon bond formation. rsc.orgrsc.org Rhodium complexes coordinated with chiral diene ligands have proven to be particularly effective catalysts for the 1,4-addition of cyclopropylboronic acid to a variety of activated unsaturated systems. rsc.orgrsc.org This transformation provides access to valuable chiral molecules containing the cyclopropyl motif.

The reaction proceeds with high yields and excellent enantioselectivity for a range of substrates, including α,β-unsaturated ketones, esters, sulfones, and nitroalkenes. rsc.org The catalytic cycle, as proposed for related systems, involves the transmetalation of the cyclopropyl group from boron to a hydroxyrhodium(I) species to generate a cyclopropylrhodium(I) intermediate. wiley-vch.de This intermediate then undergoes insertion into the carbon-carbon double bond of the activated alkene to form an oxa-π-allylrhodium enolate, which is subsequently hydrolyzed to yield the final product and regenerate the active catalyst. wiley-vch.de

A key feature of this reaction is the retention of configuration at the cyclopropyl carbon, indicating that both the transmetalation and the subsequent carborhodation steps proceed with stereoretention. rsc.org The choice of the chiral diene ligand is crucial for achieving high enantioselectivity. rsc.org

Table 1: Rhodium-Catalyzed Asymmetric Conjugate Addition of Cyclopropylboronic Acid to Activated Unsaturated Systems rsc.org
Activated System (Substrate)Chiral LigandProductYield (%)Enantiomeric Excess (% ee)
Phenyl vinyl sulfone(S,S)-Fc-tfb3-(Cyclopropyl)phenyl vinyl sulfone9598
2-Cyclohexen-1-one(R,R)-L3 (Neopentyl-tfb)3-Cyclopropylcyclohexan-1-one9486
2-Cyclopenten-1-one(R,R)-L3 (Neopentyl-tfb)3-Cyclopropylcyclopentan-1-one9284
(E)-1-Nitro-2-phenylethene(R,R)-L3 (Neopentyl-tfb)(R)-(1-Cyclopropyl-2-nitroethyl)benzene9681
tert-Butyl (E)-acrylate(R,R)-L3 (Neopentyl-tfb)tert-Butyl 3-cyclopropylpropanoate9181

Organoborane Rearrangements and Boron Migration Chemistry in Cyclopropyl Systems

1,2-Boron Shifts in Beta-Boryl Radicals

Recent advances in photoredox catalysis have unveiled fascinating rearrangement pathways for organoboron compounds, notably the 1,2-boron shift in β-boryl radicals. nih.govnih.govorganic-chemistry.org This process allows for the selective functionalization of the more hindered position in 1,2-bis-boronic esters, reversing conventional selectivity. organic-chemistry.org

The mechanism is initiated by the formation of a tetracoordinate boronate complex, typically through the addition of an organolithium reagent, which lowers the oxidation potential of the boronic ester. nih.gov Visible-light photoredox catalysis then facilitates a single-electron transfer (SET) from this complex, generating a primary β-boryl radical. This highly unstable primary radical undergoes a rapid, thermodynamically driven 1,2-boron shift to form a more stable secondary radical. nih.govorganic-chemistry.org This pivotal rearrangement has been shown to be stereoretentive. nih.govnih.gov The resulting secondary radical can then be trapped by a radical acceptor to yield the final functionalized product. nih.gov This methodology provides a powerful tool for accessing a wide range of functionalized boronic esters. nih.gov

Photo(electro)chemical Generation and Reactivity of Boron-Centered Radicals

Alkylboronic acids and their esters are generally characterized by high oxidation potentials, which has historically limited their use as radical precursors in photoredox reactions. rsc.org However, recent strategies have been developed to overcome this limitation. A key approach involves the in-situ formation of tetracoordinate boronate complexes through the addition of Lewis bases, such as K3PO4, or imines. rsc.orgchemrxiv.orgnih.gov This complexation significantly lowers the oxidation potential of the boron species, making it susceptible to oxidation by common photocatalysts under visible light irradiation. rsc.orgnih.gov

Upon single-electron oxidation, these activated boronate complexes fragment to generate carbon-centered radicals. researchgate.netdntb.gov.ua This method provides a mild and efficient way to produce alkyl radicals from readily available alkylboronic acids. nih.gov These photochemically generated radicals, including cyclopropyl radicals derived from cyclopropylboronic acid, can participate in a variety of synthetic transformations. Their reactivity includes direct C–B bond chlorination, cyanation, vinylation, alkynylation, and conjugate additions to electron-deficient alkenes. nih.gov This approach has also been successfully applied to the late-stage functionalization of complex drug molecules. rsc.org

Cyclopropane Ring-Opening and Rearrangement Reactions of Cyclopropylboronic Acids

The inherent ring strain of the cyclopropane moiety makes cyclopropylboronic acids and their derivatives susceptible to unique ring-opening and rearrangement reactions, providing pathways to more complex molecular architectures.

A notable transformation is the ring-expansion-induced 1,2-metallate rearrangement. nih.govbris.ac.uk In this process, a vinylcyclopropyl boronate complex, formed by the addition of an organometallic reagent to a vinylcyclopropyl boronic ester, is activated by an electrophile. This activation generates a carbocation adjacent to the cyclopropyl ring, which triggers a concerted ring expansion and a 1,2-migration of the organic group from the boron atom to the adjacent carbon. bris.ac.uk This novel strategy results in the highly diastereoselective synthesis of medicinally relevant 1,2-substituted cyclobutyl boronic esters. nih.govbris.ac.uk Computational studies suggest the reaction proceeds through a non-classical carbocation intermediate followed by an anti-1,2-migration. bris.ac.uk

However, the barrier for such rearrangements can be significant. In some systems, cyclopropyl boronate complexes are resistant to 1,2-metallate rearrangement, highlighting the influence of the leaving group and substrate structure on the reaction outcome. bris.ac.uk Another relevant transformation is the electrophile-induced 1,2-metallate rearrangement of cyclopropenylboronic ester ate-complexes, which serves as a method to synthesize densely functionalized cyclopropylboronic esters in a stereospecific manner. rsc.org Additionally, while not a rearrangement of the boronic acid itself, rhodium(I) catalysts have been used to achieve the asymmetric ring-opening of vinyl cyclopropanes using aryl boronic acids as nucleophiles. acs.org

Catalytic Strategies and Stereochemical Control in 1s,2s 2 Methylcyclopropyl Boronic Acid Chemistry

Chiral Catalyst Development for ((1S,2S)-2-Methylcyclopropyl)boronic Acid Transformations

The development of chiral catalysts is crucial for achieving high enantioselectivity in reactions involving ((1S,2S)-2-methylcyclopropyl)boronic acid. Both transition-metal catalysis and metal-free organocatalysis have emerged as powerful tools in this regard.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and the design of chiral ligands is central to achieving high levels of stereocontrol. nih.gov For transformations involving cyclopropylboronic acids, ligands that can effectively create a chiral environment around the metal center are essential. mdpi.com While C2-symmetric ligands have historically dominated the field, more recent developments have seen the rise of nonsymmetrical modular ligands, such as P,N-ligands, which have shown superior performance in many metal-catalyzed reactions. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates like ((1S,2S)-2-methylcyclopropyl)boronic acid. nih.gov

The creation of new chiral ligands capable of providing high stereocontrol is a continuous area of research. nih.govresearchgate.net Chiral cyclopentadienyl (B1206354) (Cpx) ligands, for instance, have emerged as powerful steering ligands in asymmetric catalysis, finding application in a broad range of metal-catalyzed transformations. researchgate.net The design principle behind these ligands is to modify the reactivity and selectivity of the metal center in a way that preferentially forms one of two possible enantiomeric products. nih.gov

Ligand ClassKey FeaturesApplication in Boronic Acid Chemistry
C2-Symmetric Diphosphines (e.g., BINAP, DuPhos) Possess a C2 axis of symmetry, which reduces the number of possible transition states.Widely used in various asymmetric reactions, adaptable for controlling stereochemistry in cross-coupling reactions of cyclopropylboronic acids.
P,N-Ligands (e.g., PHOX) Nonsymmetrical and modular, allowing for independent tuning of steric and electronic properties of the phosphorus and nitrogen donors. nih.govHave shown to outperform traditional P,P- or N,N-ligands in many metal-catalyzed reactions, offering potential for high stereocontrol in transformations of ((1S,2S)-2-methylcyclopropyl)boronic acid. nih.gov
Chiral Cyclopentadienyl (Cpx) Ligands Act as steering ligands that create a chiral environment around the metal center without directly participating in bond formation. mdpi.comSuccessfully employed in enantioselective C-H activation and other transformations, with potential for application in reactions involving cyclopropylboronic acids. mdpi.com
Chiral Sulfoxide Ligands Enantiopure N-protected aminosulfoxides have been used for the enantioselective functionalization of C(sp³)–H bonds. mdpi.comApplicable for stereoselective C-H functionalization of the cyclopropyl (B3062369) ring in ((1S,2S)-2-methylcyclopropyl)boronic acid. mdpi.com

In an effort to develop more sustainable and environmentally benign synthetic methods, metal-free organocatalysis has gained significant traction. mdpi.comrsc.org These catalysts are typically small organic molecules that can promote chemical reactions without the need for a metal center. researchgate.net For reactions involving boronic acids, organocatalysis offers an attractive alternative to traditional transition-metal-catalyzed methods, which can sometimes suffer from issues of cost and metal contamination in the final product. mdpi.comresearchgate.net

The reactions of boronic acids and their derivatives under metal-free conditions represent a rapidly expanding field. mdpi.com For instance, Brønsted acids have been shown to catalyze the reaction of potassium alkenyl- and alkynyltrifluoroborates with oxocarbenium ions. mdpi.com Chiral phosphoric acids, derived from BINOL, are another important class of organocatalysts that have been successfully employed in a variety of asymmetric transformations, including Friedel-Crafts reactions. mdpi.com The application of such catalysts to reactions of ((1S,2S)-2-methylcyclopropyl)boronic acid could open up new avenues for the stereoselective synthesis of complex molecules.

Organocatalyst TypeMechanism of ActionPotential Application for ((1S,2S)-2-Methylcyclopropyl)boronic Acid
Chiral Phosphoric Acids Act as chiral Brønsted acids, activating substrates through hydrogen bonding and proton transfer.Can potentially be used to catalyze asymmetric additions of ((1S,2S)-2-methylcyclopropyl)boronic acid to electrophiles.
Chiral Amines (e.g., Pyrrolidine derivatives) Form chiral enamines or iminium ions as reactive intermediates. mdpi.comCould be employed in reactions where the cyclopropylboronic acid acts as a nucleophile or is coupled with a substrate activated by the amine catalyst.
N-Heterocyclic Carbenes (NHCs) Act as nucleophilic catalysts, often involving umpolung (polarity reversal) of reactivity. mdpi.comMay facilitate novel transformations of ((1S,2S)-2-methylcyclopropyl)boronic acid, such as its addition to aldehydes or other electrophiles.

Photoredox and Electrochemical Approaches to Cyclopropylboronic Acid Reactivity

Recent advancements in synthetic methodology have seen the emergence of photoredox and electrochemical techniques as powerful tools for generating reactive intermediates under mild conditions. mdpi.combeilstein-journals.org These approaches offer unique opportunities for the functionalization of cyclopropylboronic acids.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. nih.gov Organoboron compounds, including boronic acids and their derivatives, have been shown to be effective precursors for the generation of carbon-centered radicals under photoredox conditions. nih.govnih.gov A dual catalytic system comprising a Lewis base and a photoredox catalyst can generate carbon radicals from a wide range of alkyl boronic esters and aryl or alkyl boronic acids. nih.govnih.gov This allows for their reaction with electron-deficient olefins via radical addition to form C-C coupled products in a redox-neutral manner. nih.gov The superoxide (B77818) radical anion, generated from molecular oxygen under photoredox conditions, has also been shown to activate alkylboronic acids for single-electron oxidation. thieme-connect.de

Photoredox StrategyKey FeaturesRelevance to ((1S,2S)-2-Methylcyclopropyl)boronic Acid
Dual Catalysis (Lewis Base + Photocatalyst) Generates carbon radicals from boronic acids/esters under mild, redox-neutral conditions. nih.govEnables the use of ((1S,2S)-2-methylcyclopropyl)boronic acid in radical addition reactions to form new C-C bonds while potentially preserving the stereochemistry of the cyclopropane (B1198618) ring.
Superoxide Radical Anion Activation Utilizes molecular oxygen as a benign oxidant to generate radicals from alkylboronic acids. thieme-connect.deOffers a sustainable method for the radical functionalization of ((1S,2S)-2-methylcyclopropyl)boronic acid.
Electron Donor-Acceptor (EDA) Complex Formation Formation of an EDA complex between a boronic acid derivative and another molecule can facilitate photoinduced radical generation. rsc.orgThis approach could be tailored for the specific electronic properties of ((1S,2S)-2-methylcyclopropyl)boronic acid to achieve selective radical formation.

Organic electrochemistry provides an alternative, reagent-free method for generating radical intermediates through controlled oxidation or reduction at an electrode surface. mdpi.commdpi.com This approach avoids the need for chemical oxidants or reductants, making it an environmentally friendly synthetic strategy. Both photoredox catalysis and electrochemistry can mechanistically operate via single-electron oxidation to generate radical species for subsequent reactions. mdpi.com The electrochemical functionalization of cyclopropylboronic acids, while a developing area, holds promise for clean and efficient transformations.

Principles of Chemo-, Regio-, and Stereoselectivity in Reactions of ((1S,2S)-2-Methylcyclopropyl)boronic Acid

Achieving high levels of selectivity is a central goal in organic synthesis. For reactions involving ((1S,2S)-2-methylcyclopropyl)boronic acid, controlling the chemo-, regio-, and stereoselectivity is crucial for obtaining the desired product.

Chemoselectivity refers to the selective reaction of one functional group in the presence of other, similar functional groups. slideshare.netresearchgate.net In the context of ((1S,2S)-2-methylcyclopropyl)boronic acid, this would involve, for example, the selective reaction at the boronic acid moiety while leaving other functional groups on the reaction partner untouched.

Regioselectivity is the preference for bond formation at one position over another. durgapurgovtcollege.ac.in For instance, in the addition of a cyclopropyl radical derived from ((1S,2S)-2-methylcyclopropyl)boronic acid to an unsymmetrical alkene, the regioselectivity would determine which carbon of the double bond forms a new bond with the cyclopropyl group.

Stereoselectivity describes the preferential formation of one stereoisomer over another. In reactions of the enantiomerically pure ((1S,2S)-2-methylcyclopropyl)boronic acid, a key consideration is the retention or inversion of the stereochemistry at the chiral centers of the cyclopropane ring. For example, palladium-catalyzed cross-coupling reactions of optically active cyclopropylboronic acids have been shown to proceed with retention of the absolute configuration of the chiral carbon atom. nih.gov

The choice of catalyst, ligands, and reaction conditions plays a pivotal role in dictating the outcome of these selective processes. mdpi.comnih.gov A thorough understanding of the reaction mechanism is essential for predicting and controlling the chemo-, regio-, and stereoselectivity.

Strategic Applications in Molecular Construction and Emerging Frontiers

((1S,2S)-2-Methylcyclopropyl)boronic Acid as a Chiral Building Block for Complex Molecules

The intrinsic properties of ((1S,2S)-2-methylcyclopropyl)boronic acid, namely its air and moisture stability, coupled with its specific chirality, make it an indispensable tool in asymmetric synthesis. nih.gov It serves as a compact and rigid chiral scaffold, allowing chemists to construct intricate molecules with a high degree of stereocontrol. The cyclopropyl (B3062369) group itself can act as a bioisostere for other chemical groups, improving metabolic stability and binding affinity in biologically active compounds. unl.pt The fixed stereocenters on the cyclopropyl ring are transferred with high fidelity into the final product, making it a cornerstone reagent for creating stereochemically complex molecules from the ground up.

In the field of medicinal chemistry, the demand for enantiomerically pure compounds is paramount, as the biological activity of a drug is often dependent on its specific three-dimensional shape. ((1S,2S)-2-Methylcyclopropyl)boronic acid and its derivatives have proven to be crucial in the synthesis of chiral scaffolds for drug discovery. unl.pt The cyclopropyl moiety is a frequently utilized structural motif in pharmaceutically active molecules due to its unique conformational and electronic properties. nbinno.com

A significant application of chiral cyclopropylboronic acids is in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A serine protease, an essential enzyme for viral replication. nih.govnih.gov The incorporation of a cyclopropyl group can enhance the potency of these inhibitors. The synthesis of macrocyclic HCV protease inhibitors often involves coupling a chiral cyclopropyl-containing fragment to a larger peptide-like structure, where the defined stereochemistry of the boronic acid is critical for achieving the desired biological activity. researchgate.net These polypeptide-like molecules act as competitive inhibitors of the viral protease by mimicking the specific amino acid sequence that the enzyme cleaves. nih.gov

Table 1: Application of Chiral Cyclopropyl Boronic Acids in Medicinal Scaffolds

Target Class Specific Target Example Role of Cyclopropyl Moiety Therapeutic Area
Protease Inhibitors Hepatitis C Virus (HCV) NS3/4A Protease Enhances binding affinity and potency Antiviral
Kinase Inhibitors Tie-2 Kinase Part of the core scaffold to improve pharmacokinetic profile Oncology

Natural products remain a vital source of inspiration for the development of new therapeutics. nih.govnih.govmdpi.com The structural complexity and biological activity of these molecules often present significant synthetic challenges. Chiral boronic acids are powerful tools in this domain, enabling the stereocontrolled synthesis of complex fragments that can be assembled into natural product analogues. mdpi.com

The Matteson homologation, a reaction that extends a carbon chain from a boronic ester with high stereocontrol, is a key methodology in this area. While not exclusively using cyclopropyl boronic acids, this technique exemplifies how chiral boronic esters are used to build up complex carbon skeletons found in marine natural products and other bioactive compounds. mdpi.com By using a chiral building block like ((1S,2S)-2-methylcyclopropyl)boronic acid, chemists can introduce the cyclopropyl motif into a synthetic sequence, creating analogues of natural products that may possess improved properties, such as enhanced stability or novel biological activity. rsc.org The synthesis of chiral biaryl natural products, for instance, has successfully utilized Suzuki-Miyaura couplings with chiral boronic acids, demonstrating the utility of these reagents in constructing complex, axially chiral systems. nih.gov

Development of Novel Methodologies for Enhancing Molecular Complexity from Cyclopropylboronic Acid Precursors

While the Suzuki-Miyaura cross-coupling reaction remains the most prominent application for cyclopropylboronic acids, ongoing research seeks to expand the synthetic utility of these reagents. nbinno.comchemicalbook.comchemicalbook.com The development of novel methodologies is crucial for accessing new types of molecular complexity from these versatile precursors.

One of the most significant recent advances is the use of photoredox catalysis to generate carbon-centered radicals from organoboron compounds. cam.ac.ukresearchgate.net In this approach, a photocatalyst absorbs visible light and engages in a single-electron transfer (SET) with a complex formed between the boronic acid and a Lewis base. nih.govresearchgate.net This process generates a cyclopropyl radical that can participate in a variety of carbon-carbon bond-forming reactions, such as Giese-type additions to electron-deficient olefins. nih.gov This method provides a mild and efficient way to create C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds under redox-neutral conditions, opening up new avenues for incorporating the chiral cyclopropyl motif. cam.ac.uknih.gov

Furthermore, electrochemical methods are emerging as a powerful alternative for the synthesis and transformation of organoboron compounds. Electrosynthesis can be used to prepare boronic acids and esters via the reduction of organic halides in the presence of a boron source, offering a milder route compared to traditional organometallic methods. researchgate.net These novel activation strategies significantly broaden the reaction scope of cyclopropylboronic acids beyond traditional cross-coupling chemistry.

Table 2: Synthetic Methodologies Utilizing Cyclopropylboronic Acid Precursors

Methodology Activation Method Key Transformation Advantage
Suzuki-Miyaura Coupling Palladium Catalysis C(sp²)-C(sp³) bond formation High functional group tolerance, robust
Photoredox Catalysis Visible Light / Photocatalyst Radical addition to olefins Mild conditions, redox-neutral, new bond types
Electrosynthesis Electric Current Reductive coupling Avoids harsh organometallic reagents

Future Directions and Emerging Frontiers in ((1S,2S)-2-Methylcyclopropyl)boronic Acid Research

The future of research involving ((1S,2S)-2-methylcyclopropyl)boronic acid is poised to expand beyond its role as a simple building block in organic synthesis and into advanced materials science and chemical biology.

A major emerging frontier is the use of boronic acids in bioconjugation . rice.edunih.govchemrxiv.orgnih.gov The ability of boronic acids to form reversible covalent bonds with diols (present in sugars) or to participate in metal-catalyzed reactions targeting specific amino acid residues allows for the precise modification of peptides, proteins, and other biomolecules. The unique stereochemistry of ((1S,2S)-2-methylcyclopropyl)boronic acid could be used to create highly specific linkers or probes for studying biological systems or for the targeted delivery of therapeutics.

Another exciting direction is the incorporation of chiral boronic acids into Covalent Organic Frameworks (COFs) . rsc.orgresearchgate.netnih.govnih.gov COFs are crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds. By using a chiral linker like ((1S,2S)-2-methylcyclopropyl)boronic acid, it may be possible to construct chiral COFs. These materials could have applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The well-defined pores and high surface area of COFs, combined with the stereochemical information encoded by the chiral building block, offer a platform for creating novel functional materials. The continued development of synthetic methods will undoubtedly unlock further potential for this versatile chiral reagent in creating molecules of increasing complexity and function.

Q & A

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in ((1S,2S)-2-Methylcyclopropyl)boronic acid?

Enantioselective synthesis can be achieved via asymmetric cyclopropanation using chiral catalysts (e.g., transition-metal complexes with bisoxazoline ligands) or enzymatic resolution. For cyclopropane derivatives, stereochemical control often relies on optimizing reaction conditions (temperature, solvent polarity) to favor the desired (1S,2S) diastereomer. Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) can further enhance enantiomeric excess .

Q. Which analytical techniques are critical for characterizing ((1S,2S)-2-Methylcyclopropyl)boronic acid?

  • NMR Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR confirm structural integrity and boron environment.
  • LC-MS : Validates molecular weight and detects impurities (e.g., hydrolysis products) using reverse-phase columns with formic acid/ACN gradients .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation thresholds under controlled atmospheres (e.g., N2_2 or O2_2) .
  • X-ray Crystallography : Resolves absolute stereochemistry and boron coordination geometry .

Q. How should ((1S,2S)-2-Methylcyclopropyl)boronic acid be stored to prevent degradation?

Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Use desiccants to minimize moisture uptake, as boronic acids are prone to hydrolysis. For aqueous work, prepare solutions fresh or stabilize with glycerol (10–20% v/v) to slow decomposition .

Advanced Research Questions

Q. How does the stereochemistry of ((1S,2S)-2-Methylcyclopropyl)boronic acid influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

The (1S,2S) configuration introduces steric hindrance near the boron atom, which can slow transmetallation but improve selectivity in aryl-aryl bond formation. Computational studies (DFT calculations) suggest that the methyl group at C2 restricts rotation, favoring planar transition states. Experimentally, compare coupling yields with stereoisomers under identical conditions (Pd catalyst, base, solvent) to quantify stereoelectronic effects .

Q. What strategies mitigate hydrolysis of ((1S,2S)-2-Methylcyclopropyl)boronic acid in aqueous reaction systems?

  • Protecting Groups : Convert the boronic acid to its pinacol ester, which is hydrolytically stable. Deprotection can be achieved with mild acids (e.g., HCl in THF) .
  • pH Control : Maintain reaction pH between 7.5–8.5 using HEPES buffer to balance boronate anion formation and protonation-induced hydrolysis .
  • Co-solvents : Use water-miscible organic solvents (e.g., DMSO, dioxane) to reduce water activity .

Q. How can contradictions in catalytic activity data for ((1S,2S)-2-Methylcyclopropyl)boronic acid be resolved?

  • Purity Assessment : Verify enantiomeric excess via chiral HPLC and quantify trace impurities (e.g., boroxines) by 11B^{11}\text{B} NMR .
  • Reaction Parameter Screening : Systematically vary Pd catalyst loading (0.5–5 mol%), ligand type (e.g., SPhos vs. XPhos), and base (K2_2CO3_3 vs. CsF) to identify optimal conditions .
  • Side-Reaction Profiling : Monitor protodeboronation byproducts using LC-MS and adjust reaction time/temperature to minimize degradation .

Q. What computational approaches model the interaction of ((1S,2S)-2-Methylcyclopropyl)boronic acid with biological targets?

  • Molecular Docking : Use AutoDock Vina to predict binding poses with proteases (e.g., SARS-CoV-2 Mpro^\text{pro}), focusing on boron’s interaction with catalytic serine or cysteine residues .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (explicit water models) to assess binding stability over 100-ns trajectories. Compare with non-boron analogs to validate boronic acid-specific interactions .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability thresholds for ((1S,2S)-2-Methylcyclopropyl)boronic acid?

Discrepancies arise from differing experimental setups:

  • TGA Heating Rates : Faster rates (e.g., 20°C/min) may overlook gradual decomposition observed at slower rates (5°C/min) .
  • Atmosphere Effects : Oxidative (air) vs. inert (N2_2) atmospheres alter degradation pathways. For accurate comparisons, standardize conditions to inert gas with ≤1% O2_2 .

Q. How do functional group modifications on the cyclopropane ring affect the compound’s bioactivity?

Structure-activity relationship (SAR) studies show:

  • Methyl at C2 : Enhances metabolic stability but reduces solubility.
  • Electron-Withdrawing Groups (e.g., -F) : Increase boron Lewis acidity, improving protease inhibition (e.g., IC50_{50} values for viral proteases) . Tabulate bioactivity data against substituent type and position to identify pharmacophore requirements .

Methodological Tables

Table 1. Comparison of Analytical Techniques for Boronic Acid Characterization

TechniqueKey ParametersApplication ExampleReference
Chiral HPLCColumn: Chiralpak IB-3; Mobile phase: Hexane/IPA (90:10)Enantiomeric excess determination
11B^{11}\text{B} NMRFrequency: 128 MHz; Solvent: CDCl3_3Detection of boroxine impurities
TGAHeating rate: 5°C/min; Atmosphere: N2_2Thermal decomposition onset (~200°C)

Table 2. Optimized Conditions for Suzuki-Miyaura Coupling

ParameterOptimal ValueImpact on Yield
CatalystPd(OAc)2_2/SPhos (2 mol%)Enhances turnover frequency (TOF)
BaseCs2_2CO3_3Stabilizes boronate intermediate
SolventDioxane/H2_2O (4:1)Balances solubility and reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.